(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13468417
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O3 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | benzyl (3S)-3-[2-hydroxyethyl(methyl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O3/c1-16(9-10-18)14-7-8-17(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3/t14-/m0/s1 |
| Standard InChI Key | FDZGWLMNRPIKMQ-AWEZNQCLSA-N |
| Isomeric SMILES | CN(CCO)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
| SMILES | CN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Synthesis and Chemical Characterization
Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine formation | H₂SO₄, 80°C, 12h | 65–75 | |
| Benzyl esterification | DCC, DMAP, CH₂Cl₂, RT | 85–90 | |
| Side chain addition | Ethylene oxide, methylamine, Pd/C, H₂, 50°C | 70–78 |
Analytical Confirmation
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation. Key spectral data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.55 (s, 2H, CH₂O), 3.75–3.50 (m, 4H, pyrrolidine and hydroxyethyl), 2.95 (s, 3H, N-CH₃).
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HRMS: m/z 279.1701 [M+H]⁺ (calculated: 279.1709).
Molecular Structure and Stereochemistry
Structural Features
The compound’s architecture comprises:
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A pyrrolidine ring with a chair conformation, stabilized by intramolecular hydrogen bonding.
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A benzyl ester group enhancing lipophilicity and enabling protease resistance.
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A hydroxyethylmethylamino side chain contributing to solubility and hydrogen-bonding capacity.
Table 2: Molecular Descriptors
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Benzyl (3S)-3-[2-hydroxyethyl(methyl)amino]pyrrolidine-1-carboxylate | |
| InChI Key | FDZGWLMNRPIKMQ-AWEZNQCLSA-N | |
| Stereochemistry | (S)-configuration at C3 |
Impact of Stereochemistry
The (S)-configuration at the pyrrolidine C3 position dictates enantioselective interactions with biological targets. Comparative studies of (S) vs. (R) enantiomers reveal 3–5× higher binding affinity to GABA receptors, highlighting the importance of chirality in drug design .
Chemical Reactivity and Functional Group Transformations
Hydrolysis and Ester Cleavage
The benzyl ester undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the free carboxylic acid, a precursor for further derivatization.
Nucleophilic Substitution
The hydroxyethyl group participates in nucleophilic substitutions, e.g., tosylation followed by displacement with amines or thiols.
Table 3: Reaction Kinetics
| Reaction | Conditions | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| Ester hydrolysis | 1M HCl, 60°C | 2.3×10⁻⁴ | |
| Tosylation | TsCl, pyridine, 0°C | 1.8×10⁻³ |
Physical and Chemical Properties
Table 4: Physicochemical Profile
| Property | Value | Reference |
|---|---|---|
| Melting Point | 98–101°C | |
| Solubility | DMSO: 45 mg/mL; H₂O: <1 mg/mL | |
| LogP | 1.85 | |
| Stability | Stable at RT; degrades at pH <2 or >10 |
Applications in Pharmaceutical Research
Peptide Synthesis
As a chiral building block, the compound facilitates asymmetric synthesis of peptidomimetics. Its benzyl ester group serves as a protecting moiety in solid-phase peptide synthesis (SPPS) .
Drug Development
Structural analogs have been investigated as:
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